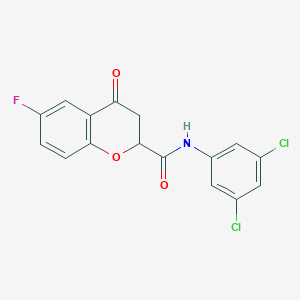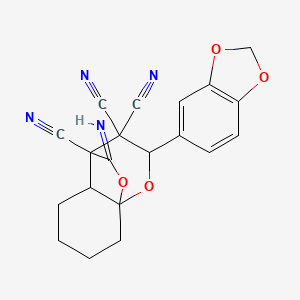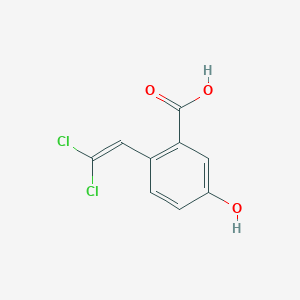![molecular formula C18H25NO2S B11478933 2-Thiophenecarboxamide, N-[3-(tricyclo[3.3.1.1(3,7)]dec-1-yloxy)propyl]-](/img/structure/B11478933.png)
2-Thiophenecarboxamide, N-[3-(tricyclo[3.3.1.1(3,7)]dec-1-yloxy)propyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(ADAMANTAN-1-YLOXY)PROPYL]THIOPHENE-2-CARBOXAMIDE is a compound that combines the unique structural features of adamantane and thiophene Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while thiophene is a sulfur-containing heterocycle with aromatic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(ADAMANTAN-1-YLOXY)PROPYL]THIOPHENE-2-CARBOXAMIDE typically involves the reaction of adamantan-1-yl derivatives with thiophene-2-carboxamide. One common method includes the alkylation of thiophene-2-carboxamide with 3-(adamantan-1-yloxy)propyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(ADAMANTAN-1-YLOXY)PROPYL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The adamantane moiety can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
N-[3-(ADAMANTAN-1-YLOXY)PROPYL]THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of N-[3-(ADAMANTAN-1-YLOXY)PROPYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantane moiety may enhance the compound’s ability to penetrate biological membranes, while the thiophene ring can interact with various enzymes or receptors. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide
- N-(4-adamantan-1-yl-thiazol-2-yl)-N’-(3-dimethylamino-propyl)-oxalamide
Uniqueness
N-[3-(ADAMANTAN-1-YLOXY)PROPYL]THIOPHENE-2-CARBOXAMIDE is unique due to the combination of adamantane and thiophene in its structure. This combination imparts both rigidity and aromaticity, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in synthetic chemistry and materials science.
Propiedades
Fórmula molecular |
C18H25NO2S |
|---|---|
Peso molecular |
319.5 g/mol |
Nombre IUPAC |
N-[3-(1-adamantyloxy)propyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H25NO2S/c20-17(16-3-1-6-22-16)19-4-2-5-21-18-10-13-7-14(11-18)9-15(8-13)12-18/h1,3,6,13-15H,2,4-5,7-12H2,(H,19,20) |
Clave InChI |
INDZLDAETJDBFK-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)OCCCNC(=O)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dichloro-N-[1,1,1,3,3,3-hexafluoro-2-(morpholin-4-yl)propan-2-yl]benzamide](/img/structure/B11478856.png)
![N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11478859.png)
![8-amino-6-(2,3-dimethoxyphenyl)-2-(methylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide](/img/structure/B11478867.png)
![2,2-diphenyl-N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}acetamide](/img/structure/B11478870.png)
![Methyl 4-{2-[(4-methoxyphenyl)carbamoyl]-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridin-4-yl}benzoate](/img/structure/B11478896.png)


![N'-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-N,N-dimethylimidoformamide](/img/structure/B11478914.png)
![N-(1,1,1,3,3,3-hexafluoro-2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}propan-2-yl)pyridine-3-carboxamide](/img/structure/B11478919.png)
![5-[(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N'-[(Z)-(2-fluorophenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B11478923.png)
![methyl 6-{[1-(2,5-dichlorophenyl)propyl]sulfamoyl}-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B11478941.png)
![5-[4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B11478948.png)
![3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-amine](/img/structure/B11478959.png)

